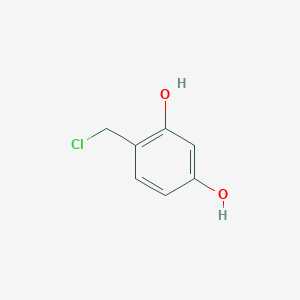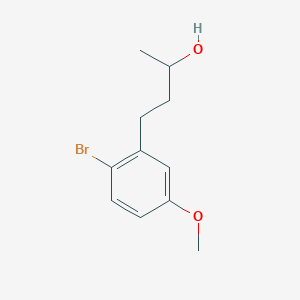![molecular formula C8H15NO2 B13593114 1-[(2S)-2-hydroxypropyl]piperidin-2-one](/img/structure/B13593114.png)
1-[(2S)-2-hydroxypropyl]piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2S)-2-hydroxypropyl]piperidin-2-one is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.2 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2S)-2-hydroxypropyl]piperidin-2-one can be achieved through various synthetic routes. One common method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach includes the use of palladium-catalyzed hydrogenation, which can be interrupted by water to yield piperidinones .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale hydrogenation processes using metal-based catalysts. These methods are designed to be cost-effective and efficient, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-[(2S)-2-hydroxypropyl]piperidin-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include hydrazine hydrate, anhydrous ferric chloride, and activated carbon . Reaction conditions often involve heating to reflux and the use of solvents such as ethanol .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of hydrazine hydrate can lead to the formation of hydrazones, while oxidation reactions may yield corresponding ketones or aldehydes .
Aplicaciones Científicas De Investigación
1-[(2S)-2-hydroxypropyl]piperidin-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various piperidine derivatives . Additionally, this compound is used in the pharmaceutical industry for the production of drugs and other biologically active molecules .
Mecanismo De Acción
The mechanism of action of 1-[(2S)-2-hydroxypropyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. Piperidine derivatives, including this compound, are known to exhibit various biological activities, such as anticancer, antiviral, and antimicrobial effects . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
1-[(2S)-2-hydroxypropyl]piperidin-2-one can be compared with other similar compounds, such as substituted piperidines, spiropiperidines, and condensed piperidines . These compounds share a common piperidine core but differ in their substituents and overall structure. The uniqueness of this compound lies in its specific hydroxypropyl substituent, which imparts distinct chemical and biological properties .
List of Similar Compounds:This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C8H15NO2 |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
1-[(2S)-2-hydroxypropyl]piperidin-2-one |
InChI |
InChI=1S/C8H15NO2/c1-7(10)6-9-5-3-2-4-8(9)11/h7,10H,2-6H2,1H3/t7-/m0/s1 |
Clave InChI |
UIAWRZZLFDSISI-ZETCQYMHSA-N |
SMILES isomérico |
C[C@@H](CN1CCCCC1=O)O |
SMILES canónico |
CC(CN1CCCCC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



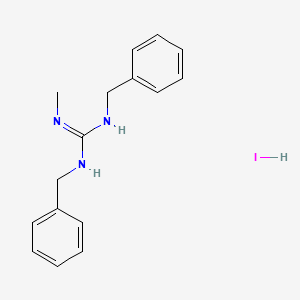

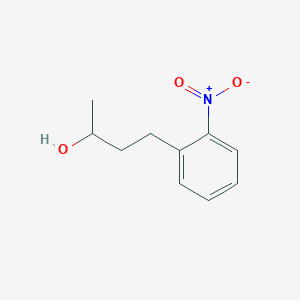



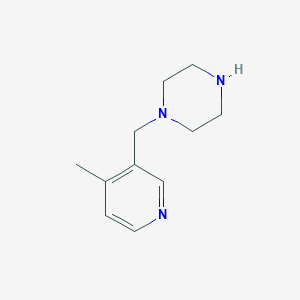
![(2R)-2-(methylamino)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}butan-1-one dihydrochloride](/img/structure/B13593096.png)


